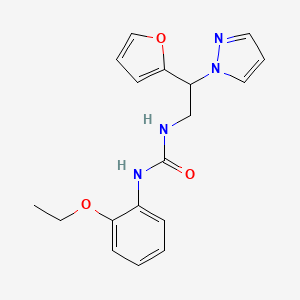

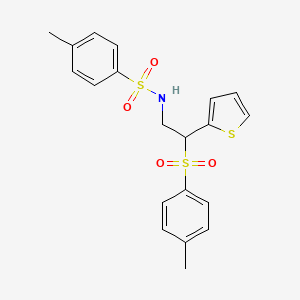

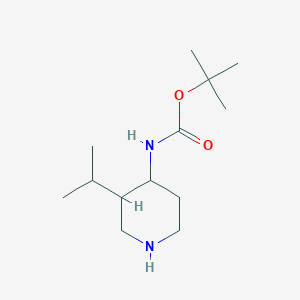

![molecular formula C10H9N7O2 B2446414 N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-imidazole-5-carboxamide CAS No. 2034546-34-2](/img/structure/B2446414.png)

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-imidazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-imidazole-5-carboxamide” is a compound that belongs to the class of nitrogen-containing heterocycles . It is a versatile material used in scientific research. Its unique structure enables diverse applications ranging from drug development to material synthesis.

Synthesis Analysis

The synthesis of similar compounds, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, has been reported . The new compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a [1,2,4]triazolo[4,3-a]pyrazine nucleus . Both elements of the condensed system – 1,2,4-triazole and piperazine – have been kept in focus of the scientific community and regarded as a “privileged motif” for several decades .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been studied . The approaches were used to create a small library of the triazolopyrazines with a variety of substituents in position 3 .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied . For instance, the synthesized bis[1,2,4]triazolo[4,3-b:3′,4′-f][1,2,4,5]tetrazines show weak luminescent properties in MeCN solution with the highest quantum yields within 21–23% .Scientific Research Applications

Pharmacological Potentials

Triazole compounds, which include the structure of the compound , are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .

Antibacterial Activity

A series of novel triazolo [4,3- a ]pyrazine derivatives, which include the compound , were synthesized and evaluated for in vitro antibacterial activity . Some of these compounds showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .

Antifungal Activity

Triazole nucleus is present in a number of antifungal drugs . The compound , being a triazole derivative, could potentially exhibit antifungal properties.

Anticancer Activity

Triazole compounds have been found to exhibit anticancer activity . In fact, a triazolo [4,3-a]pyrazine derivative exhibited excellent anti-tumor activity against A549, MCF-7, and HeLa cancer cell lines .

Antioxidant Activity

Triazole compounds have been found to exhibit antioxidant activity . The compound , being a triazole derivative, could potentially exhibit antioxidant properties.

Antiviral Activity

Triazole compounds have been found to exhibit antiviral activity . The compound , being a triazole derivative, could potentially exhibit antiviral properties.

Mechanism of Action

Target of Action

The compound N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-imidazole-5-carboxamide primarily targets the c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell growth and angiogenesis, respectively. The inhibition of these targets can lead to the suppression of tumor growth and angiogenesis.

Mode of Action

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-imidazole-5-carboxamide interacts with its targets, c-Met and VEGFR-2, by binding to them . This binding inhibits the kinase activities of c-Met and VEGFR-2, leading to a decrease in cell proliferation and angiogenesis .

Biochemical Pathways

The inhibition of c-Met and VEGFR-2 by N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-imidazole-5-carboxamide affects multiple biochemical pathways. The primary pathway affected is the c-Met signaling pathway, which is involved in cell growth and survival . Additionally, the VEGFR-2 pathway, which is crucial for angiogenesis, is also affected .

Result of Action

The result of N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-imidazole-5-carboxamide’s action is the inhibition of cell growth and angiogenesis . This is achieved through the inhibition of c-Met and VEGFR-2 kinases, leading to a decrease in cell proliferation and angiogenesis .

Future Directions

The future directions in the research of similar compounds involve further exploration of [1,2,4]triazolo[4,3-a]quinoxaline as antimicrobial agents . There is also interest in creating compound collections containing “privileged scaffolds” to eliminate a number of problems featured by commercial compound libraries .

properties

IUPAC Name |

N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-1H-imidazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N7O2/c18-9(6-3-11-5-14-6)13-4-7-15-16-8-10(19)12-1-2-17(7)8/h1-3,5H,4H2,(H,11,14)(H,12,19)(H,13,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOTWCWABXZMWDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NN=C2C(=O)N1)CNC(=O)C3=CN=CN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-imidazole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

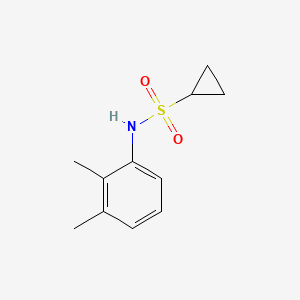

![N-[[4-(Aminomethyl)-2-methylpyrazol-3-yl]methyl]-N-ethylethanamine](/img/structure/B2446336.png)

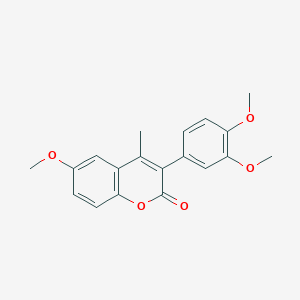

![4-Imino-5-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(methylsulfanyl)-3-azaspiro[5.5]undec-1-ene-1-carbonitrile](/img/structure/B2446337.png)

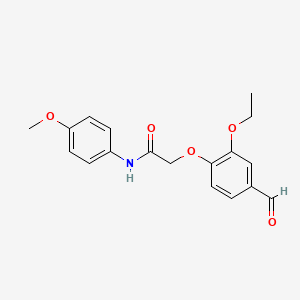

![(E)-N-[2-(3-Methylimidazol-4-yl)oxan-4-yl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2446347.png)

![Sodium;5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3,4-thiadiazole-2-carboxylate](/img/structure/B2446352.png)

![3-[4-amino-3-[(3,4-dichlorophenyl)methylsulfanyl]-5-oxo-1,2,4-triazin-6-yl]propanoic Acid](/img/structure/B2446354.png)